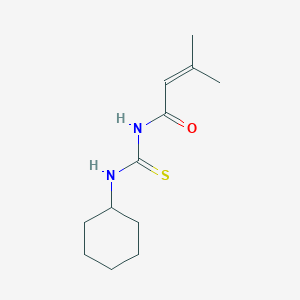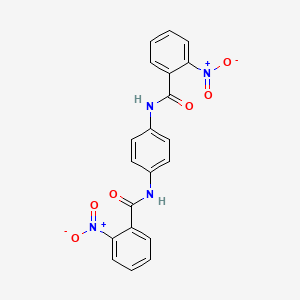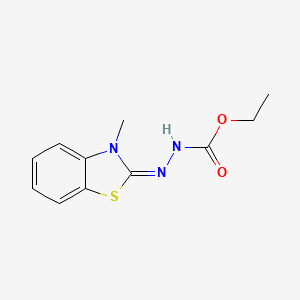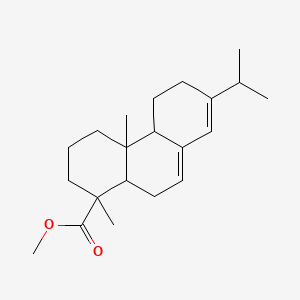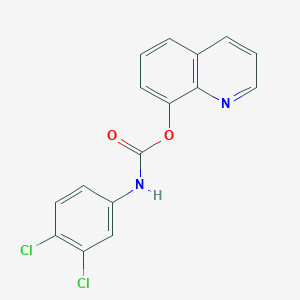
8-Quinolyl N-(3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176. It is a derivative of quinoline and carbamate, featuring a quinolyl group attached to a carbamate moiety, which is further linked to a 3,4-dichlorophenyl group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isocyanate, leading to the formation of the carbamate linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinolyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted quinoline or phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Quinolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mecanismo De Acción
The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Quinolyl N-(2,4-dichlorophenyl)carbamate
- 8-Quinolyl N-(2,3-dichlorophenyl)carbamate
- 8-Quinolyl N-(2,6-dichlorophenyl)carbamate
- 8-Quinolyl N-(2,5-dichlorophenyl)carbamate
- 8-Quinolyl N-(4-chlorophenyl)carbamate
- 8-Quinolyl N-(3-chlorophenyl)carbamate
- 8-Quinolyl N-(2-chlorophenyl)carbamate
- 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate
Uniqueness
8-Quinolyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the quinolyl and carbamate moieties also contributes to its distinct properties compared to other similar compounds .
Propiedades
Número CAS |
14628-07-0 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
quinolin-8-yl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Clave InChI |
OPQKNBYTDQCNCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


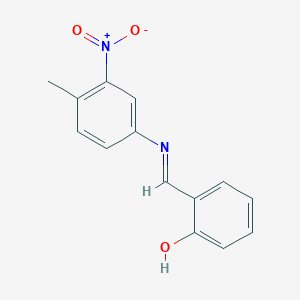

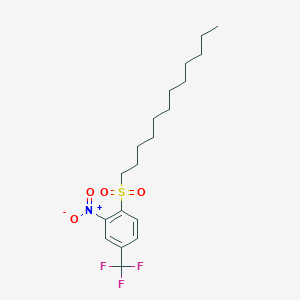
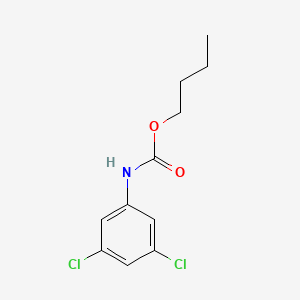

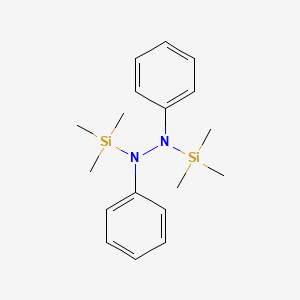
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956509.png)
![4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B11956520.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
